
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate
Overview
Description
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is a chiral compound with a unique structure that includes a cyclopentene ring substituted with an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of propargyl sulfonium salts as C1 synthons, which allows for the formation of the cyclopentene ring with good diastereoselectivity . The reaction conditions are generally mild, and the yields are moderate to good.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bond in the cyclopentene ring can be hydrogenated.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are commonly used in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, amides, and other substituted cyclopentene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
The mechanism by which (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, acting as an inhibitor or substrate. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors, leading to modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but differs in the functional groups and ring size.
1,2,4-triazole-containing scaffolds: These compounds are heterocyclic and have applications in pharmaceuticals, similar to (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a methyl ester group on the cyclopentene ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Biological Activity
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is a bicyclic compound with notable biological activity, particularly in relation to its interactions with neurotransmitter systems. This article aims to explore the mechanisms of action, pharmacological implications, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopentene structure, which includes an amino group and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 141.17 g/mol. The stereochemistry indicated by the (1R,4S) configuration plays a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those related to gamma-aminobutyric acid (GABA). Preliminary studies suggest that this compound may act as an agonist or modulator at GABA receptors, influencing synaptic transmission and potentially affecting mood and cognition.
Interaction with GABA Receptors
- GABA_A Receptors : Evidence indicates that this compound may enhance the activity of GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system.
- GABA_B Receptors : The compound may also interact with GABA_B receptors, contributing to its overall neuropharmacological profile.
Pharmacological Implications
The compound's structural features allow it to mimic certain neurotransmitters, which has led to investigations into its potential therapeutic applications:
- Anxiolytic Effects : Due to its interaction with GABA systems, there is potential for this compound to exhibit anxiolytic properties.
- Cognitive Enhancement : Research suggests that modulation of GABAergic activity could also influence cognitive functions positively.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYHALMQXHQSG-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.